![molecular formula C18H22N2O3S B7545816 N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thiophene family of compounds that are known for their diverse range of biological activities. In
Scientific Research Applications
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In materials science, it has been used as a building block for the synthesis of novel polymers and organic semiconductors. In environmental science, it has been studied for its potential use as a sensor for the detection of heavy metals and other pollutants in water.
Mechanism of Action
The mechanism of action of N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets, such as enzymes or receptors, and modulating their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide has been shown to exert a range of biochemical and physiological effects in various experimental models. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines in vitro and in vivo. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, it has been shown to exhibit antiviral activity against several viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide in lab experiments is its diverse range of biological activities. It can be used to study the mechanisms of inflammation, cancer, and viral infections, among others. Another advantage is its relative ease of synthesis, which makes it readily available for experimental use. However, one limitation is its potential toxicity, which must be carefully monitored in experimental models.
Future Directions
There are several potential future directions for research on N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide. One direction is the development of novel derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, its use as a building block for the synthesis of novel materials and sensors could also be explored. Finally, further studies are needed to fully elucidate its mechanism of action and potential toxicity in vivo.
Synthesis Methods
The synthesis of N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thioacetamide to yield the final product.
properties
IUPAC Name |
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-9-10-16(24-15)18(22)20(5-2)12-17(21)19-13-7-6-8-14(11-13)23-3/h6-11H,4-5,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXHCQZPQVUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N(CC)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

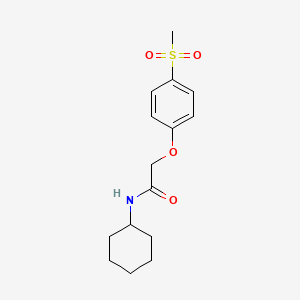
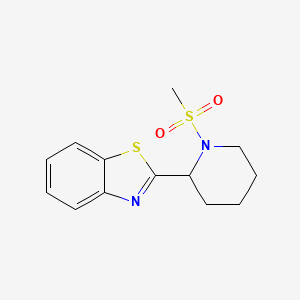

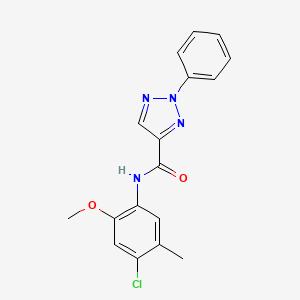
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
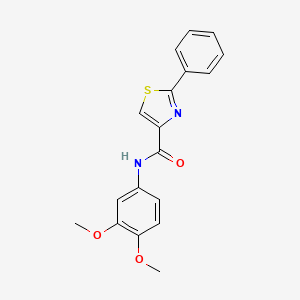
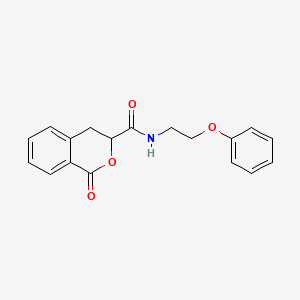
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

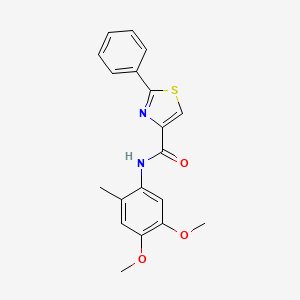

![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)